molecular formula C9H7F3O B2543131 1,1-Difluoro-3-(4-fluorophenyl)propan-2-one CAS No. 1183132-63-9

1,1-Difluoro-3-(4-fluorophenyl)propan-2-one

Cat. No.: B2543131
CAS No.: 1183132-63-9
M. Wt: 188.149
InChI Key: RPLONKGLEAKGOO-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-(4-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7F3O and a molecular weight of 188.15 g/mol It is characterized by the presence of two fluorine atoms and a fluorophenyl group attached to a propanone backbone

Scientific Research Applications

1,1-Difluoro-3-(4-fluorophenyl)propan-2-one has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-3-(4-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with hydrogen chloride, followed by the formation of the desired product through hydration and fluorination . The reaction conditions typically involve controlled temperatures and the use of appropriate catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-3-(4-fluorophenyl)propan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atoms and the fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1,1-difluoro-3-(4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and fluorophenyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and lead to specific effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-propanone: Similar in structure but with three fluorine atoms attached to the propanone backbone.

    4-Fluoroacetophenone: Contains a fluorophenyl group but lacks the additional fluorine atoms on the propanone backbone.

    1,1-Difluoro-2-propanone: Similar in having two fluorine atoms but without the fluorophenyl group.

Uniqueness

1,1-Difluoro-3-(4-fluorophenyl)propan-2-one is unique due to the combination of its fluorine atoms and fluorophenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,1-difluoro-3-(4-fluorophenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLONKGLEAKGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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